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Compound of Interest

Compound Name:
5-Methoxy-benzo[d]isoxazole-3-

carboxylic acid

Cat. No.: B172885 Get Quote

Heterocyclic compounds form the bedrock of medicinal chemistry, providing the structural

diversity and physicochemical properties essential for biological activity. Among these, the

benzisoxazole scaffold has emerged as a "privileged structure," a molecular framework that is

recurrently found in potent, biologically active compounds.[1] Its unique combination of

aromaticity, hydrogen bonding capability, and conformational rigidity makes it an ideal starting

point for the design of novel therapeutics.

This guide focuses on a specific, functionalized derivative: 5-Methoxy-benzo[d]isoxazole-3-
carboxylic acid. This molecule is not merely a static chemical entity but a versatile building

block for research and development. The presence of three key functional groups—the

benzisoxazole core, a methoxy substituent, and a carboxylic acid handle—provides a rich

platform for chemical modification and exploration of structure-activity relationships (SAR). We

will delve into the core chemical properties, analytical characterization, synthesis, reactivity,

and potential applications of this compound, providing a technical foundation for researchers,

scientists, and drug development professionals.

PART 1: Core Physicochemical and Spectroscopic
Profile
A thorough understanding of a molecule's fundamental properties is the mandatory first step in

any research endeavor. These properties dictate handling, formulation, and analytical

strategies.
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Physicochemical Data Summary
The core physicochemical properties of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid are

summarized below. It is important to note that while some data is available from commercial

suppliers, properties like melting point and pKa can vary based on purity and experimental

conditions.

Property Value / Description Source / Rationale

CAS Number 108805-39-6 [2][3]

Molecular Formula C₉H₇NO₄ Based on structure

Molecular Weight 193.16 g/mol [4]

Appearance White to off-white solid [5]

Solubility
Soluble in DMSO, Methanol

(Slightly)
[5]

pKa Estimated 4-5

The carboxylic acid group is

the primary acidic center. Its

acidity is comparable to

benzoic acid but can be

influenced by the electron-

withdrawing nature of the

isoxazole ring.[6]

Analytical Characterization: A Validating System
Confirming the identity and purity of a compound is non-negotiable. A combination of

spectroscopic and chromatographic techniques provides a self-validating system to ensure the

material's integrity.

The following diagram outlines a standard workflow for the complete characterization of a new

batch of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid.
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Batch Characterization Workflow

Initial Material Received

¹H NMR & ¹³C NMR
(Structural Confirmation)

Primary Analysis

Mass Spectrometry (MS)
(Molecular Weight Verification)

Primary Analysis

HPLC/UPLC
(Purity Assessment)

Confirmatory Analysis Confirmatory Analysis

Melting Point Analysis
(Physical Constant)

Final Check

Qualified for Use

If Purity ≥ 98%

Further Purification Required

If Purity < 98%

Click to download full resolution via product page

Caption: Standard workflow for analytical characterization.

¹H NMR (Proton NMR): In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum is

expected to show:

A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm).

A singlet for the methoxy group protons (-OCH₃) around 3.8-4.0 ppm.

Distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three

protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) would

confirm the 5-methoxy substitution pattern.

¹³C NMR (Carbon NMR): The spectrum would display nine distinct carbon signals, including

the carboxyl carbon (~160-170 ppm), carbons of the benzisoxazole core, and the methoxy
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carbon (~55-60 ppm).

Mass Spectrometry (MS): Using electrospray ionization in negative mode (ESI-), the primary

ion observed would be the [M-H]⁻ ion, confirming the molecular weight of 193.16.

This protocol describes a standard method for assessing the purity of the title compound. The

causality behind this choice is its high resolution, sensitivity, and quantitative accuracy, making

it the industry standard for purity analysis.

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with

a UV detector and a C18 reverse-phase column.

Mobile Phase Preparation:

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Rationale: A reverse-phase C18 column is chosen for its versatility with moderately polar

organic molecules. The acidic mobile phase (TFA) ensures that the carboxylic acid is

protonated, leading to sharp, symmetrical peaks.

Sample Preparation: Accurately weigh ~1 mg of 5-Methoxy-benzo[d]isoxazole-3-
carboxylic acid and dissolve it in 1 mL of a 1:1 mixture of Acetonitrile and Water to create a

1 mg/mL stock solution.

Chromatographic Conditions:

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 254 nm (a common wavelength for aromatic compounds).

Injection Volume: 10 µL.

Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point

for method development.
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Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the

percentage of the main peak area relative to the total area of all peaks in the chromatogram.

PART 2: Synthesis and Chemical Reactivity
The utility of a chemical building block is defined by its synthesis and its predictable reactivity.

Proposed Synthetic Pathway
While multiple synthetic routes to benzisoxazoles exist, a common and reliable method

proceeds from a substituted salicylaldehyde derivative. The following workflow illustrates a

plausible synthesis for 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid.
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Proposed Synthetic Workflow

2-Hydroxy-5-methoxy-
benzaldehyde

Step 1: Oximation
(Hydroxylamine)

Aldoxime Intermediate

Step 2: Oxidative Cyclization
(e.g., with a mild oxidant)

5-Methoxy-benzo[d]isoxazole

Step 3: Carboxylation
(e.g., Lithiation followed by CO₂ quench)

5-Methoxy-benzo[d]isoxazole-
3-carboxylic acid

Click to download full resolution via product page

Caption: A plausible multi-step synthesis pathway.

Experimental Protocol: A General Synthetic Method
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This protocol is a generalized procedure adapted from known methods for synthesizing

benzisoxazole derivatives.

Step 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde Oxime.

Dissolve 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) in ethanol.

Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium

acetate (1.2 equivalents).

Rationale: The sodium acetate acts as a base to liberate free hydroxylamine from its

hydrochloride salt, which then reacts with the aldehyde to form the oxime.

Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates the

consumption of the starting aldehyde.

Pour the reaction mixture into cold water to precipitate the oxime, which is then filtered,

washed, and dried.

Step 2: Cyclization to 5-Methoxy-benzo[d]isoxazole.

Suspend the dried oxime (1 equivalent) in a suitable solvent like acetic acid.

Add a mild oxidizing agent (e.g., sodium hypochlorite solution) dropwise while maintaining

the temperature below 30°C.

Rationale: The oxidant facilitates the intramolecular cyclization by removing hydrogen

atoms, leading to the formation of the N-O bond of the isoxazole ring.

Monitor the reaction by TLC. Upon completion, neutralize the mixture and extract the

product with a suitable organic solvent (e.g., ethyl acetate).

Purify the crude product by column chromatography.

Step 3: Carboxylation at the 3-position.

Dissolve the 5-Methoxy-benzo[d]isoxazole (1 equivalent) in anhydrous THF and cool to

-78°C under an inert atmosphere (e.g., Nitrogen or Argon).
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Add a strong base such as n-butyllithium (1.1 equivalents) dropwise. This selectively

deprotonates the C3 position of the isoxazole ring.

Rationale: The C3 proton of the isoxazole ring is the most acidic proton and can be

removed by a strong base to form a lithiated intermediate.

After stirring for 1 hour, bubble dry carbon dioxide gas through the solution or add crushed

dry ice.

Allow the reaction to warm to room temperature, then quench with a saturated aqueous

solution of ammonium chloride.

Acidify the aqueous layer with HCl to precipitate the carboxylic acid product.

Filter, wash with cold water, and dry to yield the final product. Recrystallization may be

necessary for further purification.

Chemical Reactivity
The Benzisoxazole Ring: The ring is aromatic and relatively stable.[7] However, the N-O

bond is the weakest link and can be cleaved under certain reductive conditions or by strong

bases, leading to ring-opening.[7][8][9] Electrophilic substitution (e.g., nitration, bromination)

typically occurs on the benzene ring, with the position directed by the methoxy group.[10]

The Carboxylic Acid Group: This functional group undergoes typical reactions of carboxylic

acids, including:

Esterification: Reaction with alcohols under acidic conditions.

Amide Bond Formation: Activation (e.g., with EDCI/HOBt or conversion to an acyl chloride)

followed by reaction with an amine. This is a critical reaction for extending the molecule in

drug discovery programs.[11]

The Methoxy Group: As an electron-donating group, it activates the benzene ring towards

electrophilic aromatic substitution, primarily at the ortho and para positions (C4 and C6).
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PART 3: Applications in Research and Drug
Development
5-Methoxy-benzo[d]isoxazole-3-carboxylic acid is not an end-product but a strategic starting

point. Its value lies in its potential as a scaffold for building novel molecules with therapeutic

potential.

A Privileged Scaffold in Medicinal Chemistry
The benzisoxazole core is found in several marketed drugs, highlighting its clinical and

commercial relevance.[1][7]

Antipsychotics: Risperidone and Paliperidone.

Anticonvulsants: Zonisamide.

The presence of this core in the title compound immediately suggests its potential as a building

block for developing agents targeting the central nervous system.[1][12]

Logical Framework for Application
The structure of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid lends itself to a logical drug

discovery process.

Potential Therapeutic Areas Rationale / Modification Strategy

Core Scaffold: 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid Benzisoxazole Core Methoxy Group Carboxylic Acid

Anticancer Agents
Amide library synthesis

Anticonvulsant / CNS Agents
Scaffold-based design

Fine-tunes properties

Antimicrobial Agents

Derivatization handle

Bioisostere for natural ligands;
Kinase inhibitor potential.

Proven CNS activity of scaffold;
Modulate lipophilicity.

Inhibition of essential microbial enzymes.

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b172885?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072331/
https://en.wikipedia.org/wiki/Benzisoxazole
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072331/
https://pubmed.ncbi.nlm.nih.gov/423197/
https://www.benchchem.com/product/b172885?utm_src=pdf-body
https://www.benchchem.com/product/b172885?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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